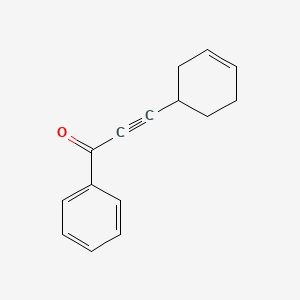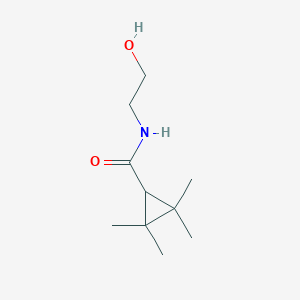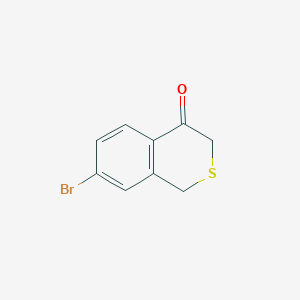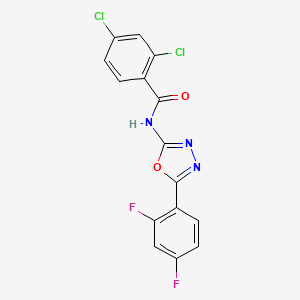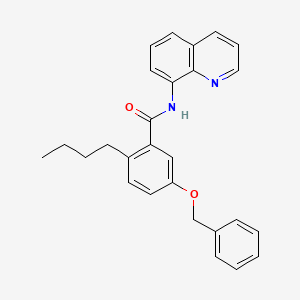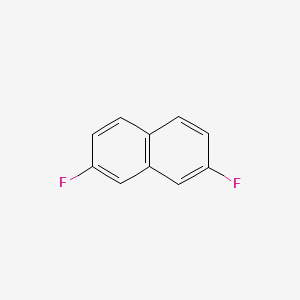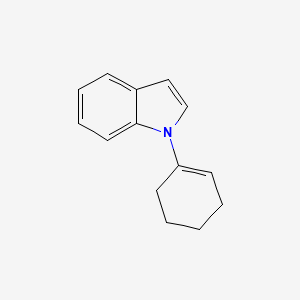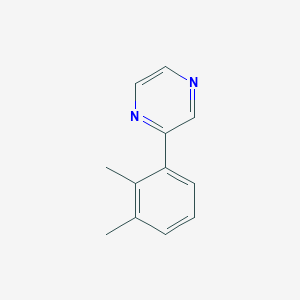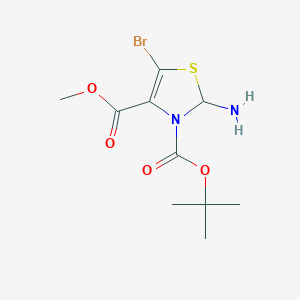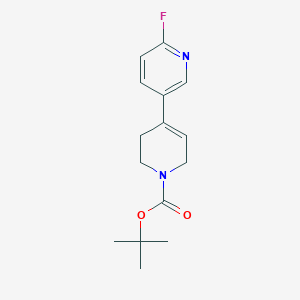
4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H21FN2O2. It is characterized by the presence of a fluorinated pyridine ring and a piperidine ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is fluorinated at the 6-position using fluorinating agents such as Selectfluor.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the pyridine ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-fluoro-3-pyridinyl)-1-piperidinecarboxylic acid tert-butyl ester: Similar in structure but differs in the position of the ester group.
3-pyridinylboronic acid: Contains a pyridine ring but lacks the piperidine and ester functionalities.
4-pyridinylboronic acid: Similar to 3-pyridinylboronic acid but with a different substitution pattern on the pyridine ring.
Uniqueness
4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to its combination of a fluorinated pyridine ring and a piperidine ring. This structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
741683-16-9 |
|---|---|
Molecular Formula |
C15H19FN2O2 |
Molecular Weight |
278.32 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
RQJHMBKDOBMROR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


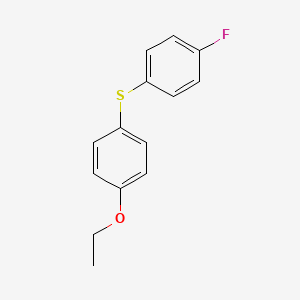
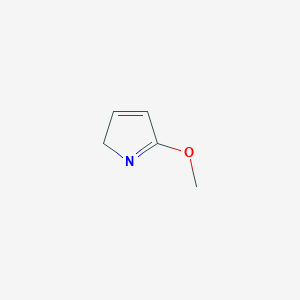
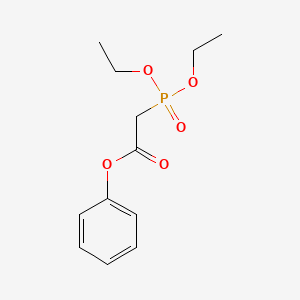
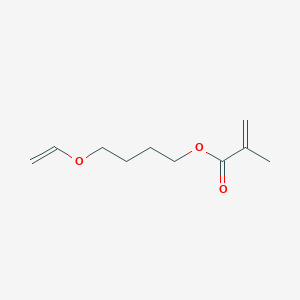
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)
